REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[Mg].[CH3:13][N:14]1[C:18](=[O:19])[CH2:17][CH2:16][C:15]1=[O:20].S(=O)(=O)(O)O>C1C=CC=CC=1.C(OCC)C>[OH:19][C:18]1([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=2)[N:14]([CH3:13])[C:15](=[O:20])[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a Grignard prepared from 37 g
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
WAIT
|
Details
|
After an additional 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the water layer is separated
|
Type
|
WASH
|
Details
|
washed twice with 50 ml
|
Type
|
WASH
|
Details
|
washed with 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting layer is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue is crystallized from methylene chloride/hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC(N1C)=O)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |